tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
Overview
Description
“tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C15H17NO4 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate” can be represented by the InChI code: 1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-7-11(19-4)5-6-13(12)16/h5-9H,1-4H3 .Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate” is 275.3 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Reactivity in Organic Chemistry
Tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate plays a significant role in organic synthesis. For instance, the compound has been utilized in the highly stereoselective hydroformylation of derivatives, such as in the production of methyl (2R,4R)-2-tert-butyl-4-formyloxazolidine-3-carboxylate, showcasing its value in creating homochiral amino acid derivatives (Kollár & Sándor, 1993). This indicates its potential in synthesizing compounds of considerable synthetic value.
Applications in Medicinal Chemistry
In medicinal chemistry, derivatives of tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate have been synthesized for potential applications in drug development. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs (Zhang et al., 2018). This highlights the compound's relevance in the synthesis of pharmacologically active molecules.
Role in Heterocyclic Chemistry
The compound has been used in the synthesis of complex heterocyclic structures. For example, its derivatives have been applied in the synthesis of spirocyclic indoline lactones and various gamma-carboline derivatives (Hodges et al., 2004; Zhang & Larock, 2003). This demonstrates its utility in creating compounds with potential biological activities.
Contribution to Photochemistry
In photochemistry, derivatives of tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate have been involved in studies like dye-sensitized photooxidation, leading to the production of bipyrrolic oxidative coupling products (Wasserman et al., 1996). This suggests its role in understanding and developing photochemical reactions.
Safety And Hazards
The safety information available indicates that “tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
tert-butyl 3-formyl-5-methoxyindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-7-11(19-4)5-6-13(12)16/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKRRKYBGKPJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573074 | |
Record name | tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate | |
CAS RN |
324756-80-1 | |
Record name | tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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